Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate is a synthetic organic compound with the molecular formula C17H22FNO5S It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzoyl group, and a sulfanyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate typically involves multiple steps One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the sulfanyl propanoate moiety, which can be achieved through a thiol-ene reaction or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The fluorobenzoyl group can participate in binding interactions with proteins, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate can be compared with similar compounds such as:
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound has an iodo group instead of a fluorobenzoyl group, which affects its reactivity and applications.
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-methoxybenzoyl)sulfanyl]propanoate: The presence of a methoxy group instead of a fluorobenzoyl group can influence its chemical properties and biological activity.
These comparisons highlight the unique features of this compound, particularly its fluorobenzoyl group, which can enhance its binding interactions and reactivity .
Properties
IUPAC Name |
ethyl 3-(4-fluorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-6-8-12(18)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSKICWFSQOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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